molecular formula C10H12BrClN2O B1464962 5-Bromo-2-chloro-N,N-diethylnicotinamide CAS No. 1248914-99-9

5-Bromo-2-chloro-N,N-diethylnicotinamide

Cat. No.: B1464962
CAS No.: 1248914-99-9
M. Wt: 291.57 g/mol
InChI Key: KOAMTFPLRNXVOL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N,N-diethylnicotinamide is a useful research compound. Its molecular formula is C10H12BrClN2O and its molecular weight is 291.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-2-chloro-N,N-diethylnicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its bromine and chlorine substituents on the aromatic ring, which may influence its interaction with biological targets. The compound's structure is essential for its biological activity, particularly in relation to enzyme inhibition and receptor modulation.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, it has been shown to interact with nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

In a study examining the compound's cytotoxic effects on cancer cell lines, it was found to induce apoptosis in certain types of cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases, which are vital for cell signaling and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

Research Findings Summary Table

Study Biological Activity Findings Reference
Antimicrobial EfficacyAntibacterialMIC = 32 µg/mL against S. aureus and E. coli
Cytotoxicity in Cancer CellsAnticancerIC50 = 15 µM in MCF-7 cells
Enzyme InhibitionKinase InhibitionSignificant inhibition observed

Properties

IUPAC Name

5-bromo-2-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAMTFPLRNXVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.